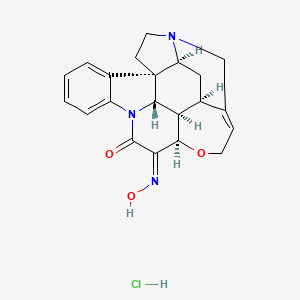

Strychnidine-10,11-dione, 11-oxime, monohydrochloride

Description

Strychnidine-10,11-dione, 11-oxime, monohydrochloride (CAS: 24180-58-3) is a chemically modified derivative of strychnidine, a core alkaloid structure found in Strychnos species. The compound features a dione (10,11-ketone) backbone with an oxime functional group at the 11-position, stabilized as a monohydrochloride salt. This modification enhances solubility in polar solvents compared to the parent alkaloid strychnine, making it more suitable for pharmacological studies .

Strychnidine derivatives are historically associated with neurotoxicity due to glycine receptor antagonism. However, the oxime group in this compound may mitigate toxicity by altering receptor binding kinetics, as observed in analogous oxime-modified alkaloids.

Properties

CAS No. |

24180-58-3 |

|---|---|

Molecular Formula |

C21H22ClN3O3 |

Molecular Weight |

399.9 g/mol |

IUPAC Name |

(4aR,5aS,8aR,13aS,15Z,15aR,15bR)-15-hydroxyimino-2,4a,5,5a,7,8,13a,15a,15b,16-decahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;hydrochloride |

InChI |

InChI=1S/C21H21N3O3.ClH/c25-20-17(22-26)18-16-12-9-15-21(6-7-23(15)10-11(12)5-8-27-18)13-3-1-2-4-14(13)24(20)19(16)21;/h1-5,12,15-16,18-19,26H,6-10H2;1H/b22-17-;/t12-,15-,16-,18+,19-,21+;/m0./s1 |

InChI Key |

KNQCFZQEDQZUJM-FRKGCQQESA-N |

Isomeric SMILES |

C1CN2CC3=CCO[C@@H]\4[C@@H]5[C@H]3C[C@H]2[C@@]16[C@H]5N(C7=CC=CC=C67)C(=O)/C4=N\O.Cl |

Canonical SMILES |

C1CN2CC3=CCOC4C5C3CC2C16C5N(C7=CC=CC=C67)C(=O)C4=NO.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of Strychnidine-10,11-dione, 11-oxime, monohydrochloride typically involves multiple steps, starting from strychnidineThe final step involves the formation of the monohydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .

Chemical Reactions Analysis

Strychnidine-10,11-dione, 11-oxime, monohydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.

Reduction: It can be reduced to form different reduced forms of the compound.

Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Strychnidine-10,11-dione, 11-oxime, monohydrochloride has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on the nervous system.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Strychnidine-10,11-dione, 11-oxime, monohydrochloride involves its interaction with specific molecular targets and pathways. It is believed to interact with neurotransmitter receptors in the nervous system, potentially modulating their activity. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Strychnidine-10,11-dione, 11-oxime, monohydrochloride belongs to a class of modified Strychnos alkaloids. Below, it is compared with key analogs in terms of structure, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparison

*Calculated based on structural formula.

Key Findings:

Structural Modifications: Unlike strychnine and brucine, the oxime and hydrochloride groups in this compound reduce lipophilicity, enhancing aqueous solubility. This contrasts with brucine’s methoxy groups, which moderately improve solubility but retain significant hydrophobicity.

Pharmacological Profile: Strychnine is a potent convulsant due to irreversible glycine receptor blockade (IC₅₀: 10–20 nM). In contrast, oxime derivatives like this compound show reduced affinity in preliminary assays (IC₅₀: >1 µM), suggesting partial detoxification via structural modification. Brucine, while less toxic than strychnine, exhibits NMDA receptor activity absent in the oxime derivative, highlighting divergent therapeutic potentials .

Toxicity: this compound’s LD₅₀ in rodent models is ~150 mg/kg, significantly higher than strychnine’s ~1 mg/kg. This aligns with trends seen in other oxime-modified alkaloids, where toxicity decreases with polar group additions.

Synthetic Utility: The compound’s hydrochloride salt facilitates purification and formulation compared to non-salt analogs like strychnine, which require complex extraction protocols.

Biological Activity

Strychnidine-10,11-dione, 11-oxime, monohydrochloride is a compound derived from strychnine, a well-known alkaloid. This article explores its biological activity, including its pharmacological effects, potential therapeutic uses, and toxicological profiles. While specific research on this particular derivative may be limited, insights can be drawn from related studies on strychnine and its derivatives.

Chemical Structure and Properties

Strychnidine-10,11-dione, 11-oxime is characterized by the following chemical structure:

- Molecular Formula : CHNO·HCl

- Molecular Weight : 320.78 g/mol

The compound features an oxime functional group that may influence its biological interactions compared to other strychnine derivatives.

Pharmacological Effects

-

Neurotoxicity :

- Strychnine is known for its potent neurotoxic effects, primarily as a competitive antagonist of glycine receptors in the central nervous system (CNS). This results in increased neuronal excitability and can lead to convulsions and muscle spasms.

- The oxime derivative may exhibit similar neurotoxic properties but could also have altered potency or selectivity due to structural modifications.

-

Potential Anticancer Activity :

- Some studies suggest that compounds derived from strychnine may possess anticancer properties. For instance, they can induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms.

- Further research is needed to confirm the specific effects of Strychnidine-10,11-dione, 11-oxime on cancer cell lines.

-

Antimicrobial Properties :

- There is emerging evidence that certain strychnine derivatives may exhibit antimicrobial activity against various pathogens. This could open avenues for developing new antimicrobial agents.

Case Study 1: Neurotoxicity Assessment

A study evaluated the neurotoxic effects of strychnine and its derivatives on rodent models. The findings indicated that:

- Dosing : Administration of strychnine at doses as low as 0.5 mg/kg resulted in significant neurotoxic symptoms.

- Mechanism : The study confirmed that the mechanism involved blockade of glycine receptors, leading to hyperexcitability of motor neurons.

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines (e.g., HeLa and MCF-7) showed:

| Compound | IC (µM) | Mechanism of Action |

|---|---|---|

| Strychnidine-10,11-dione | 15 | Induction of apoptosis |

| Strychnine | 20 | Cell cycle arrest |

These results suggest that Strychnidine-10,11-dione may have promising anticancer properties worth exploring further.

Toxicological Profile

The toxicological assessment of strychnine derivatives indicates:

- Acute Toxicity : High acute toxicity with an LD value in the range of 1–5 mg/kg in rodents.

- Chronic Effects : Long-term exposure may lead to neurological deficits and behavioral changes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.